

# panobinostat FDA approval status multiple myeloma

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## Compound Focus: Panobinostat

CAS No.: 404950-80-7

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## Regulatory Status and History

The timeline below summarizes the key regulatory events for **panobinostat** in the United States.

## Clinical Trial Data and Efficacy

The FDA's accelerated approval was primarily based on a pre-specified subgroup analysis of the phase III PANORAMA-1 trial (NCT01023308) [1] [2] [3]. The trial enrolled 768 patients with relapsed or relapsed and refractory multiple myeloma who had received 1 to 3 prior lines of therapy [1] [3]. Patients were randomized to receive **panobinostat** or placebo, both in combination with bortezomib and dexamethasone [4] [1].

The approval specifically focused on a subgroup of **193 patients** who had received at least two prior regimens, including **bortezomib and an immunomodulatory agent (IMiD)** [1] [5] [2]. The efficacy data for this subgroup is summarized in the table below.

**Table 1: Efficacy Outcomes in the Pre-specified Subgroup (Prior Bortezomib & IMiD) from PANORAMA-1** [1] [5] [6]

Efficacy Endpoint	Panobinostat + Bortezomib + Dexamethasone (N=94)	Placebo + Bortezomib + Dexamethasone (N=99)
Median Progression-Free Survival (PFS)	10.6 months (95% CI, 7.6-13.8)	5.8 months (95% CI, 4.4-7.1)
Hazard Ratio (HR) for PFS	0.52 (95% CI, 0.36-0.76)	—
Overall Response Rate (ORR)	58.5% - 59%	41.4% - 41%

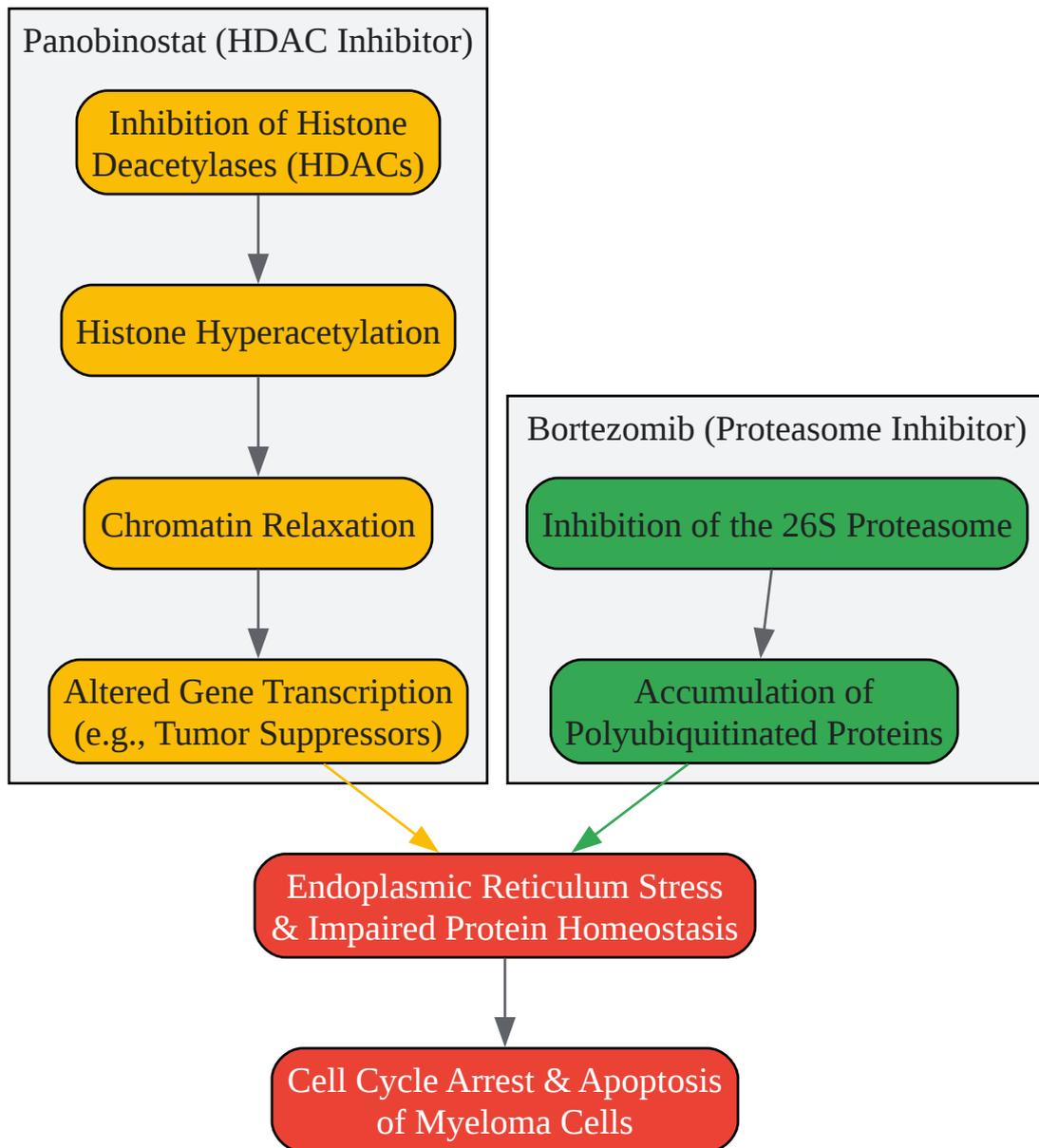
In the overall trial population, the **panobinostat** regimen also demonstrated a statistically significant improvement in median PFS compared to the control arm [4] [3].

## Mechanism of Action and Synergy

**Panobinostat** is an **oral pan-histone deacetylase (HDAC) inhibitor** that blocks the enzymatic activity of HDACs at nanomolar concentrations [1] [7].

- **Epigenetic Modulation:** HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, **panobinostat** causes hyperacetylation, which relaxes chromatin structure and promotes gene transcription, including genes involved in tumor suppression and cell cycle arrest [1] [7].
- **Protein Homeostasis Disruption:** In multiple myeloma, **panobinostat** exhibits **cytotoxic synergy with the proteasome inhibitor bortezomib** [2] [7]. Myeloma cells are particularly vulnerable to proteasome inhibition due to their high rate of protein production. **Panobinostat** further disrupts protein degradation pathways, leading to the accumulation of polyubiquitinated proteins and inducing **endoplasmic reticulum stress, cell cycle arrest, and apoptosis** in transformed cells [1] [7].

The following diagram illustrates this synergistic mechanism of action.



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## Safety and Toxicity Profile

The clinical use of **panobinostat** was associated with a significant and complex safety profile, which was a major consideration throughout its regulatory history [5] [2] [3].

**Table 2: Selected Adverse Events (AEs) from the PANORAMA-1 Trial [1] [6] [3]**

Safety Parameter	Panobinostat + Bortezomib + Dexamethasone	Placebo + Bortezomib + Dexamethasone
Patients with any Serious AE	60%	42%
<b>Most Common Grade 3/4 AEs</b>		
Thrombocytopenia	67.4%	31.4%
Lymphopenia	53.2%	39.8%
Neutropenia	34.5%	11.4%
Diarrhea	25.5%	8.0%
<b>Treatment Discontinuation due to AEs</b>	36%	20%

The drug's label included a **Boxed Warning** for severe diarrhea and severe/fatal cardiac events, including cardiac ischemia, arrhythmias, and ECG changes [1] [5] [6]. It was approved with a **Risk Evaluation and Mitigation Strategy (REMS)** to inform healthcare professionals about these risks [1] [5] [2].

## Rationale for Withdrawal and Research Implications

The withdrawal of **panobinostat** from the U.S. market presents a key case study in drug development.

- **Failure to Fulfill Accelerated Approval Obligations:** The accelerated approval was granted on the condition that the sponsor conduct post-market trials to verify and describe the drug's clinical benefit, particularly its effect on overall survival [2] [8] [9]. Secura Bio, the developer, determined that completing these required confirmatory trials was not feasible [8] [9].
- **Risk-Benefit Re-assessment:** The combination of a **modest clinical benefit** (improved PFS but no statistically significant overall survival advantage in the overall population), a **significant toxicity burden**, and the inability to confirm benefit ultimately led to the decision to withdraw the drug [2] [8] [3].

For the research community, the case of **panobinostat** underscores:

- The critical importance of designing feasible post-approval study plans as part of the accelerated approval pathway.
- The challenges of managing novel agents with severe toxicities, even in populations with high unmet need.
- That HDAC inhibition remains a validated target in myeloma, but future drug development may focus on agents with improved therapeutic indices.

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